(R)-2-Aminododecanoic acid

Vue d'ensemble

Description

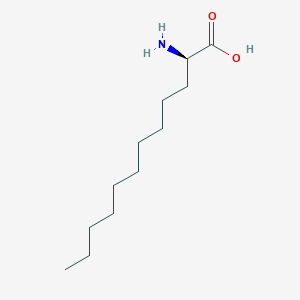

®-2-Aminododecanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) attached to the second carbon of a dodecanoic acid chain. This compound is notable for its chiral center, which gives it specific stereochemical properties. The ®-configuration indicates that the compound is the right-handed enantiomer.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Aminododecanoic acid typically involves the following steps:

Starting Material: The synthesis begins with dodecanoic acid, which is subjected to a series of reactions to introduce the amino group at the second carbon.

Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as crystallization or chromatography are employed.

Industrial Production Methods: In industrial settings, the production of ®-2-Aminododecanoic acid may involve:

Enzymatic Synthesis: Utilizing enzymes that specifically catalyze the formation of the ®-enantiomer.

Fermentation: Employing microorganisms that produce the desired enantiomer through metabolic pathways.

Types of Reactions:

Oxidation: ®-2-Aminododecanoic acid can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.

Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products:

Oxidation Products: Nitro-dodecanoic acids.

Reduction Products: Dodecanamines.

Substitution Products: Halogenated or alkylated dodecanoic acids.

Chemistry:

- Used as a building block in the synthesis of complex organic molecules.

- Serves as a chiral auxiliary in asymmetric synthesis.

Biology:

- Studied for its role in metabolic pathways and enzyme interactions.

- Used in the development of biosensors.

Medicine:

- Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

- Utilized in drug delivery systems due to its biocompatibility.

Industry:

- Employed in the production of biodegradable polymers.

- Used as an additive in cosmetics and personal care products.

Mécanisme D'action

The mechanism by which ®-2-Aminododecanoic acid exerts its effects involves:

Molecular Targets: Interacts with enzymes and receptors in biological systems.

Pathways: Participates in metabolic pathways, influencing the synthesis and degradation of biomolecules.

Comparaison Avec Des Composés Similaires

(S)-2-Aminododecanoic acid: The left-handed enantiomer with different stereochemical properties.

2-Aminoundecanoic acid: A shorter chain analog with similar functional groups.

2-Aminotridecanoic acid: A longer chain analog with similar functional groups.

Uniqueness:

- The ®-configuration of 2-Aminododecanoic acid imparts specific stereochemical properties that influence its reactivity and interactions with biological molecules.

- Its unique chain length and functional groups make it suitable for specific applications in chemistry, biology, and industry.

Activité Biologique

(R)-2-Aminododecanoic acid, also known as 12-aminododecanoic acid, is an omega-amino fatty acid derived from dodecanoic acid. This compound has garnered interest due to its various biological activities and potential applications in pharmaceuticals and industrial processes. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, toxicological assessments, and applications.

- Chemical Formula : C₁₂H₂₅NO₂

- Molecular Weight : 227.34 g/mol

- Structure : It features a terminal amino group replacing one of the terminal carboxyl hydrogens in dodecanoic acid.

Pharmacological Activity

-

Antagonistic Effects :

- Research indicates that this compound exhibits antagonistic activity against bradykinin receptors. In studies involving rat models, it has been shown to suppress agonistic potency in uterotonic tests, suggesting a potential role in managing conditions related to blood pressure regulation and uterine contractions .

-

Bioconversion Potential :

- The compound has been utilized in bioconversion processes where it serves as a substrate for microbial transformations. For instance, recombinant E. coli strains have been engineered to convert various substrates into this compound through transamination reactions, demonstrating its utility in biotechnological applications .

-

Neuroprotective Properties :

- Some studies have suggested that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. However, further research is required to substantiate these claims.

Toxicological Profile

The safety profile of this compound has been assessed through various studies:

- Acute Toxicity : The compound displays low acute toxicity across different exposure routes (oral, dermal, inhalation). It is not classified as a skin or respiratory sensitizer .

- Repeated Exposure : In animal studies, repeated oral ingestion at high doses (250 mg/kg/day and above) resulted in adverse effects on kidney function and hematological parameters. However, lower doses did not exhibit significant toxicity .

- Environmental Impact : The compound is considered environmentally safe, showing low toxicity to aquatic organisms and being readily biodegradable .

Table 1: Summary of Biological Activities

Case Study: Bioconversion of Dodecanedioic Acid

In a notable study, researchers engineered E. coli strains to enhance the conversion of dodecanedioic acid into this compound. The introduction of specific outer membrane proteins significantly improved substrate uptake and conversion rates. The study highlighted the importance of metabolic engineering in optimizing bioprocesses for producing valuable amino acids from renewable resources .

Applications De Recherche Scientifique

Biotechnology

Production of Nylon 12 Monomers

(R)-2-Aminododecanoic acid is a key intermediate in the biosynthesis of nylon 12, which is valued for its durability and versatility in industrial applications. Recent studies have demonstrated the efficient microbial production of this compound through engineered strains of Escherichia coli. These strains utilize glucose as a carbon source to produce high yields of this compound, showcasing its potential for sustainable manufacturing processes in the polymer industry .

Pharmaceutical Development

Peptide Synthesis and Drug Delivery

In pharmaceutical applications, this compound serves as a crucial building block in peptide synthesis. It acts as a protecting group during solid-phase peptide synthesis, allowing for selective modifications without interfering with other functional groups. This property is particularly beneficial in the development of peptide-based therapeutics, enhancing the stability and bioavailability of drug candidates .

Bioconjugation Techniques

The compound is also utilized in bioconjugation processes, where it facilitates the attachment of peptides to biomolecules, thus aiding in the design of targeted drug delivery systems. Such systems are essential for improving therapeutic efficacy while minimizing off-target effects .

Material Science

Synthesis of Functionalized Polymers

In material science, this compound contributes to the synthesis of functionalized polymers that are used in coatings and adhesives. Its unique properties enhance the performance characteristics of these materials, making them suitable for various industrial applications .

Biochemical Research

Study of Protein Interactions

this compound plays a significant role in biochemical research by providing insights into protein interactions and cellular mechanisms. Its incorporation into experimental designs allows researchers to explore disease pathways and develop new therapeutic strategies .

Data Table: Applications Overview

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Biotechnology | Production of nylon 12 monomers | Sustainable manufacturing processes |

| Pharmaceutical Development | Peptide synthesis; drug delivery systems | Enhanced stability and bioavailability |

| Material Science | Synthesis of functionalized polymers | Improved performance characteristics |

| Biochemical Research | Study of protein interactions | Insights into disease pathways |

Case Studies

-

Nylon Production via Microbial Synthesis

A study highlighted the development of a recombinant E. coli strain capable of producing this compound from glucose at high yields (up to 242.8 mg/L). This method represents a significant advancement in sustainable nylon production, reducing reliance on traditional chemical synthesis methods . -

Mipsagargin Development

The prodrug mipsagargin, which incorporates this compound, was developed as a second-line therapy for advanced hepatocellular carcinoma. Although it demonstrated efficacy in reducing tumor blood flow, challenges related to systemic toxicity limited its progression to phase III clinical trials . This case underscores both the potential and challenges associated with using this compound in therapeutic contexts.

Propriétés

IUPAC Name |

(2R)-2-aminododecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10,13H2,1H3,(H,14,15)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBNFZFTFXTLKH-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445048 | |

| Record name | (R)-2-AMINODODECANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169106-36-9 | |

| Record name | (R)-2-AMINODODECANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.